Product packaging for azido-PAPA-APEC(Cat. No.:CAS No. 129932-69-0)

azido-PAPA-APEC

Cat. No.: B164625
CAS No.: 129932-69-0
M. Wt: 700.7 g/mol
InChI Key: YJGWMZNVZGRORZ-CKXMCULTSA-N
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Description

2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is a complex organic compound known for its specific interactions with adenosine receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40N12O6 B164625 azido-PAPA-APEC CAS No. 129932-69-0

Properties

CAS No.

129932-69-0

Molecular Formula

C33H40N12O6

Molecular Weight

700.7 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1

InChI Key

YJGWMZNVZGRORZ-CKXMCULTSA-N

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

Other CAS No.

129932-69-0

Synonyms

125I-azido-PAPA-APEC
2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

PAPA-APEC (1 mg) is dissolved in 0.1 M phosphate buffer (pH 7.4) and mixed with 1 mCi of Na125I. Chloramine T (0.5 mg) is added to initiate the iodination, which proceeds for 60 seconds at room temperature. The reaction is quenched with sodium metabisulfite (1 mg), and the mixture is immediately purified via high-performance liquid chromatography (HPLC).

HPLC Purification of 125I-PAPA-APEC

The iodinated product is separated using a Waters C18 μ-Bondapak column with a gradient mobile phase (60% methanol to 50% methanol in 20 mM ammonium formate, pH 7.8). The 125I-PAPA-APEC elutes at ~7 minutes, achieving >98% radiochemical purity as confirmed by thin-layer chromatography (TLC) in a chloroform/methanol/acetic acid (85:10:5) system.

Conversion of 125I-PAPA-APEC to 125I-Azido-PAPA-APEC

The iodinated intermediate is functionalized with an azide group to generate the photoaffinity probe. This two-step process involves diazotization followed by azide substitution.

Diazotization with Sodium Nitrite

Lyophilized 125I-PAPA-APEC is dissolved in 6 N acetic acid (10 µL) and chilled on ice. Sodium nitrite (20 mg/mL in water, 20 µL) is added, and the reaction proceeds for 10 minutes under subdued lighting to prevent premature photolysis.

Azide Substitution and Final Purification

Sodium azide (5 mg/mL in water, 10 µL) is introduced to the diazotized mixture, followed by a 5-minute incubation on ice. The reaction is alkalinized with ammonium hydroxide (8 µL) and purified via isocratic HPLC (75% methanol in 20 mM ammonium formate, pH 7.8). The 125I-azido-PAPA-APEC elutes at ~6 minutes, with a specific activity of 2,200 Ci/mmol.

Analytical Characterization of this compound

Radiochemical Purity and Stability

TLC analysis confirms distinct retention factors (Rf) for PAPA-APEC (0.11), 125I-PAPA-APEC (0.22), and 125I-azido-PAPA-APEC (0.34), ensuring no cross-contamination. The azide derivative exhibits stability for >8 weeks at -80°C, with <5% decomposition.

Binding Affinity and Pharmacological Profile

Competitive binding assays in bovine striatal membranes demonstrate a dissociation constant (Kd) of 1.2 ± 0.4 nM for 125I-azido-PAPA-APEC, with full agonist activity at A2 receptors. The presence of 10 μM guanosine 5'-[β,γ-imido]triphosphate (Gpp(NH)p) reduces binding by 10%, consistent with G protein-coupled receptor behavior.

Table 1: Competitive Binding Profiles of this compound

CompetitorIC50 (nM)Receptor Selectivity
NECA12 ± 3A2 > A1
(R)-PIA240 ± 45A2 > A1
Theophylline8,500 ± 900Non-selective

Applications in Photoaffinity Labeling

UV Cross-Linking Efficiency

Irradiation of 125I-azido-PAPA-APEC-bound membranes with UV light (254 nm, 4 minutes) achieves 6.5% photoincorporation efficiency into the A2 receptor subunit, a significant improvement over heterobifunctional cross-linkers like SANPAH (2–2.5%).

Structural Insights from Peptide Mapping

Partial digestion with Staphylococcus aureus V8 protease reveals distinct peptide fragments for the A1 (38 kDa) and A2 (45 kDa) receptor subunits, confirming the specificity of this compound for the A2 subtype. Deglycosylation studies further demonstrate that the molecular weight difference arises from variations in N-linked glycans.

Methodological Considerations and Optimization

Critical Parameters in Synthesis

  • Iodination Efficiency : Excess chloramine T (>2:1 molar ratio to PAPA-APEC) is required to maximize 125I incorporation.

  • Azide Stability : Reactions must be conducted under subdued lighting to prevent azide degradation.

  • HPLC Mobile Phase : Ammonium formate (20 mM, pH 7.8) prevents ligand aggregation and ensures sharp elution peaks.

Troubleshooting Common Issues

  • Low Specific Activity : Incomplete separation of 125I-PAPA-APEC from unreacted Na125I can be resolved by optimizing the HPLC gradient.

  • Non-Specific Binding : Adding 0.01% CHAPS to incubation buffers reduces nonspecific interactions in membrane assays.

Comparative Analysis of this compound and Analogues

Advantages Over CGS 21680

Unlike the tritiated agonist [3H]CGS 21680, this compound’s 125I label provides higher signal-to-noise ratios in autoradiography, enabling precise localization of A2 receptors in tissue sections.

Limitations and Alternatives

The short half-life of 125I (60 days) necessitates frequent synthesis batches for long-term studies. Stable isotope-labeled analogues (e.g., 13C-PAPA-APEC) are under development for mass spectrometry-based applications .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the azido group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine has a wide range of scientific research applications:

    Chemistry: Used as a photolabeling agent to study receptor-ligand interactions.

    Biology: Helps in mapping protein structures and understanding cellular signaling pathways.

    Medicine: Investigated for its potential in drug development, particularly targeting adenosine receptors.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through its interaction with adenosine receptors, specifically the A2a subtype. It acts as a photolabel, binding to the receptor and allowing for detailed mapping of receptor sites. The molecular targets include transmembrane regions of the receptor, and the pathways involved are related to G-protein coupled receptor signaling .

Comparison with Similar Compounds

Compared to other adenosine receptor ligands, 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is unique due to its azido group, which allows for specific photolabeling. Similar compounds include:

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